4-Bromo-5-iodo-2-nitropyridine
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Overview
Description
4-Bromo-5-iodo-2-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2BrIN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, iodine, and nitro groups on the pyridine ring significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-nitropyridine typically involves the nitration of 4-bromo-5-iodopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Bromo-5-iodo-2-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-nitropyridine and its derivatives depends on the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the nitro group allows for potential interactions with electron-rich sites, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-Bromo-2-nitropyridine
- 5-Iodo-2-nitropyridine
- 4-Bromo-5-chloro-2-nitropyridine
Comparison: 4-Bromo-5-iodo-2-nitropyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns compared to compounds with only one halogen atom. The combination of bromine and iodine allows for selective functionalization and the formation of diverse derivatives .
Properties
Molecular Formula |
C5H2BrIN2O2 |
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Molecular Weight |
328.89 g/mol |
IUPAC Name |
4-bromo-5-iodo-2-nitropyridine |
InChI |
InChI=1S/C5H2BrIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChI Key |
ILQHLDNOXYPMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])I)Br |
Origin of Product |
United States |
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